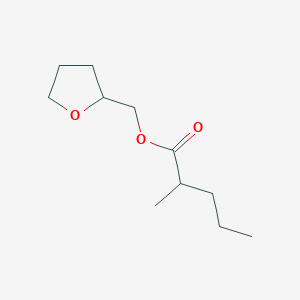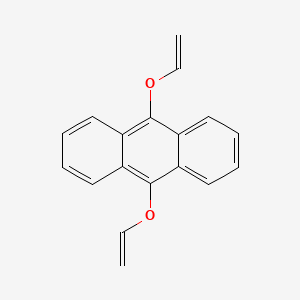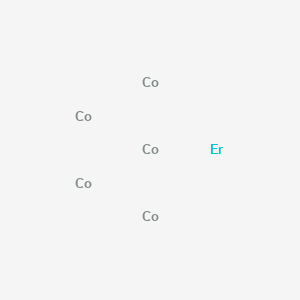
Cobalt;erbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt and erbium are two elements that, when combined, form a compound with unique properties and applications. Cobalt is a transition metal known for its magnetic properties, high melting point, and strength at high temperatures . Erbium is a rare-earth element with applications in various high-tech fields due to its optical and electronic properties . The combination of cobalt and erbium results in a compound that leverages the strengths of both elements, making it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of cobalt-erbium compounds can be achieved through various methods. One common method is the citrate-gel auto-combustion technique, which involves the use of cobalt and erbium salts in a citrate solution that undergoes combustion to form the desired compound . Another method is the solid-state reaction, where cobalt and erbium oxides are mixed and heated at high temperatures to form the compound . Industrial production methods often involve the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Cobalt-erbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt in the compound can be oxidized to form cobalt oxides, while erbium can form erbium oxides . Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of cobalt-erbium compounds can result in the formation of mixed metal oxides with unique properties .
Scientific Research Applications
Cobalt-erbium compounds have a wide range of applications in scientific research. In chemistry, they are used as catalysts in various reactions due to their unique electronic and magnetic properties . In biology and medicine, cobalt-erbium compounds are explored for their potential in drug delivery systems and as contrast agents in imaging techniques . In industry, these compounds are used in the production of high-performance materials, such as magnetic alloys and optical fibers . The combination of cobalt’s magnetic properties and erbium’s optical properties makes these compounds particularly valuable in advanced technological applications.
Mechanism of Action
The mechanism of action of cobalt-erbium compounds involves their interaction with molecular targets and pathways in various applications. In catalysis, the compound’s surface properties and electronic structure facilitate the activation of reactants and the formation of products . In drug delivery, the compound’s ability to interact with biological molecules and release therapeutic agents in a controlled manner is crucial . The magnetic and optical properties of cobalt-erbium compounds also play a significant role in their function as contrast agents in imaging techniques, where they enhance the visibility of specific tissues or structures .
Comparison with Similar Compounds
Cobalt-erbium compounds can be compared with other similar compounds, such as cobalt-ferrite and erbium-doped materials. Cobalt-ferrite, for example, shares some magnetic properties with cobalt-erbium compounds but lacks the unique optical properties provided by erbium . Erbium-doped materials, on the other hand, are primarily used for their optical properties and do not possess the same magnetic characteristics as cobalt-erbium compounds . The combination of cobalt and erbium in a single compound provides a unique set of properties that are not found in other similar compounds, making them valuable for specific applications in research and industry.
Similar Compounds
- Cobalt-ferrite
- Erbium-doped materials
- Cobalt-iron alloys
- Erbium-yttrium compounds
By combining the strengths of cobalt and erbium, cobalt-erbium compounds offer a unique set of properties that make them valuable in a wide range of scientific and industrial applications.
Properties
CAS No. |
12017-59-3 |
|---|---|
Molecular Formula |
Co5Er |
Molecular Weight |
461.92 g/mol |
IUPAC Name |
cobalt;erbium |
InChI |
InChI=1S/5Co.Er |
InChI Key |
SNWUJOGHNHGKBA-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Co].[Co].[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


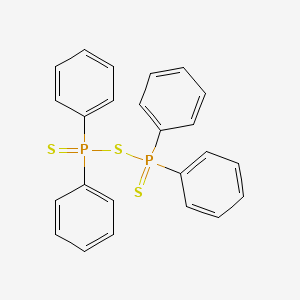
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
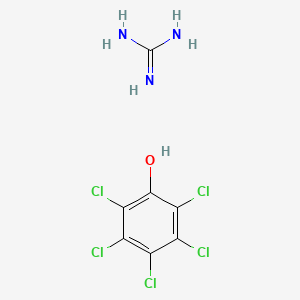

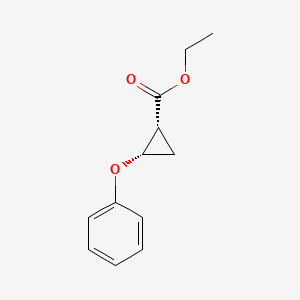
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
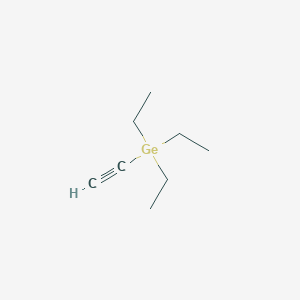
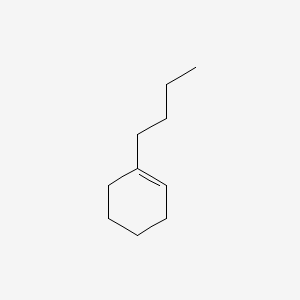
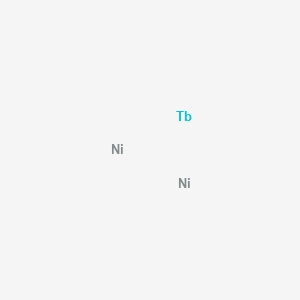
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
